molecular formula C6H5N3O2 B1460701 Pyrazolo[1,5-A]pyrimidine-5,7-diol CAS No. 57489-70-0

Pyrazolo[1,5-A]pyrimidine-5,7-diol

Cat. No.: B1460701
CAS No.: 57489-70-0
M. Wt: 151.12 g/mol
InChI Key: SLHCRNWCKCTZMF-UHFFFAOYSA-N
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Description

Mechanism of Action

Pyrazolo[1,5-A]pyrimidine-5,7-diol is a compound that has garnered significant attention in the fields of medicinal chemistry and material science due to its unique properties and potential applications . This article aims to provide a comprehensive overview of the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are cycline dependent kinases (CDKs), which include CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9, CDK10, CDK11, CDK12, CDK13, etc . These kinases play crucial roles in cell cycle regulation and transcription, making them key targets for therapeutic interventions.

Mode of Action

this compound interacts with its targets, the cycline dependent kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cell cycle regulation and transcription processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photophysical properties can be tuned by electron-donating groups at position 7 on the fused ring, which improve both the absorption and emission behaviors . Additionally, the compound’s stability under exposure to extreme pH has been studied, providing valuable insights into its potential applications in different environments .

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-A]pyrimidine-5,7-diol plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a moderate inhibitor of PI3K δ (phosphoinositide 3-kinase delta) with an IC50 value of 475 nM . This inhibition is significant as PI3K δ is involved in various cellular processes, including cell growth, proliferation, and survival. Additionally, this compound interacts with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of PI3K δ affects downstream signaling pathways such as the AKT/mTOR pathway, which is crucial for cell survival and metabolism . Furthermore, its interaction with CDKs can lead to alterations in cell cycle progression, potentially causing cell cycle arrest and apoptosis in cancer cells . These effects underscore the compound’s potential as a therapeutic agent in oncology.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of PI3K δ, inhibiting its kinase activity and subsequently affecting the downstream signaling pathways . Additionally, its interaction with CDKs involves binding to the ATP-binding pocket, thereby inhibiting their kinase activity and disrupting cell cycle progression . These molecular interactions provide a detailed understanding of how this compound exerts its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions (2~8°C) and retains its inhibitory activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target enzymes and modulating cellular processes. At higher doses, it may cause toxic or adverse effects, including off-target interactions and cytotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s metabolism primarily involves its biotransformation by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are critical for its interaction with target biomolecules and the subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-A]pyrimidine-5,7-diol typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters are crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-A]pyrimidine-5,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-A]pyrimidine-5,7-dione, while reduction can produce this compound derivatives with various substituents .

Scientific Research Applications

Pyrazolo[1,5-A]pyrimidine-5,7-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one
  • Zaleplon
  • Indiplon
  • Ocinaplon

Uniqueness: Pyrazolo[1,5-A]pyrimidine-5,7-diol stands out due to its unique combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound in scientific research .

Properties

IUPAC Name

7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-3-6(11)9-4(8-5)1-2-7-9/h1-3,11H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHCRNWCKCTZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2NC(=O)C=C(N2N=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339675
Record name PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57489-70-0
Record name PYRAZOLO[1,5-A]PYRIMIDINE-5,7-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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